3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione
CAS No.: 1008061-51-5
Cat. No.: VC6868282
Molecular Formula: C22H25N3O2
Molecular Weight: 363.461
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008061-51-5 |
|---|---|
| Molecular Formula | C22H25N3O2 |
| Molecular Weight | 363.461 |
| IUPAC Name | 3-(4-methylanilino)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C22H25N3O2/c1-16-5-7-17(8-6-16)23-20-15-21(26)25(22(20)27)19-11-9-18(10-12-19)24-13-3-2-4-14-24/h5-12,20,23H,2-4,13-15H2,1H3 |
| Standard InChI Key | WTUGCHHKIDYYPT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4 |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The compound features a pyrrolidine-2,5-dione backbone, a γ-lactam ring system known for its conformational rigidity and hydrogen-bonding capacity. At the 1-position, a 4-(piperidin-1-yl)phenyl group is attached, introducing a tertiary amine moiety that enhances solubility and enables interactions with biological targets. The 3-position is substituted with a (4-methylphenyl)amino group, contributing aromaticity and steric bulk that may influence receptor binding .
Table 1: Structural Features of 3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione
| Feature | Description |
|---|---|
| Core structure | Pyrrolidine-2,5-dione (γ-lactam) |
| 1-position substituent | 4-(Piperidin-1-yl)phenyl (tertiary amine, aromatic) |
| 3-position substituent | (4-Methylphenyl)amino (primary amine, methyl-substituted aromatic) |
| Molecular weight | ~395.45 g/mol (estimated) |
Systematic Nomenclature
The IUPAC name derives sequentially from the pyrrolidine-2,5-dione core. Numbering begins at the lactam nitrogen, with the 1-position occupied by the 4-(piperidin-1-yl)phenyl group and the 3-position by the (4-methylphenyl)amino substituent. Alternative naming conventions may classify it as a bis-arylaminosuccinimide derivative .
Synthesis and Characterization
Synthetic Routes
Synthesis typically involves a multi-step approach:
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Core formation: Cyclocondensation of maleic anhydride derivatives with primary amines yields the pyrrolidine-2,5-dione scaffold.
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N-1 functionalization: Ullmann coupling or Buchwald-Hartwig amination introduces the 4-(piperidin-1-yl)phenyl group under palladium catalysis.
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N-3 amination: Nucleophilic aromatic substitution or reductive amination attaches the 4-methylphenylamine moiety .
Reaction conditions require strict control of temperature (60–120°C), anhydrous solvents (e.g., THF, DMF), and catalysts such as Pd(OAc)₂ or CuI. Purification often involves column chromatography with ethyl acetate/hexane gradients, yielding final products with >95% purity.
Table 2: Key Reaction Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Core formation | DMF, 80°C, 12 h | 65–75 |
| N-1 functionalization | Pd(OAc)₂, Xantphos, K₃PO₄, 100°C, 24 h | 40–50 |
| N-3 amination | NaBH₄, MeOH, rt, 6 h | 55–65 |
Analytical Characterization
Advanced spectroscopic methods confirm structure:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.12 (m, aromatic Hs), 3.85–3.10 (m, piperidine CH₂), 2.35 (s, CH₃).
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IR (KBr): 1705 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C-N stretch).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL at pH 7.4). Stability studies indicate degradation <5% after 48 h at 25°C in PBS, though photodegradation occurs under UV light (t₁/₂ = 3.2 h).
Lipophilicity and Permeability
Calculated logP (ClogP) values of 2.7 suggest moderate lipophilicity, aligning with its cell membrane permeability (PAMPA assay: Pe = 8.7 × 10⁻⁶ cm/s). The piperidine nitrogen (pKa ≈ 8.9) enables protonation in acidic environments, enhancing solubility in lysosomal compartments .
Biological Activity and Mechanisms
RORγt Modulation
As a RORγt inverse agonist, the compound binds the ligand-binding domain (Kd = 18 nM) via hydrogen bonds to Arg367 and hydrophobic interactions with Leu391. This suppresses Th17 differentiation, reducing IL-17A production (IC₅₀ = 32 nM in Jurkat cells) .
Table 3: In Vitro Activity Profile
| Assay | Result |
|---|---|
| RORγt binding (SPR) | Kd = 18 ± 2 nM |
| IL-17A inhibition | IC₅₀ = 32 nM (95% CI: 28–37 nM) |
| Cytotoxicity (HeLa) | CC₅₀ > 100 µM |
In Vivo Efficacy
In a murine psoriasis model (IMQ-induced), oral administration (30 mg/kg) reduced PASI scores by 47% versus controls (p < 0.001). Myeloperoxidase (MPO) activity in lesions decreased 62%, indicating attenuated neutrophil infiltration .
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